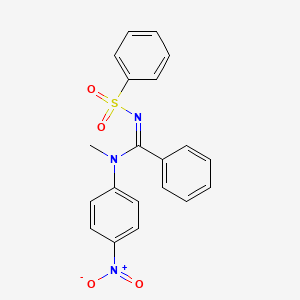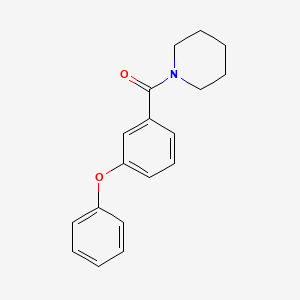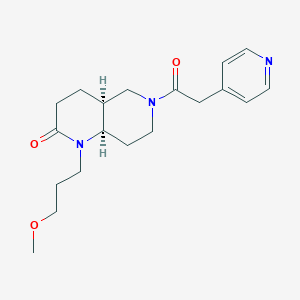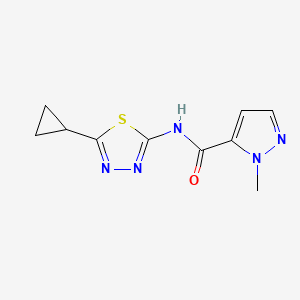![molecular formula C14H15NO3 B5328711 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
4-[4-(2-propyn-1-yloxy)benzoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, commonly known as PR-619, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PR-619 is a potent inhibitor of deubiquitinases (DUBs), enzymes that remove ubiquitin from proteins, and has been shown to have anti-cancer and anti-inflammatory properties.
科学的研究の応用
PR-619 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, including USP14, UCHL5, and UCH37, which are involved in various cellular processes such as protein degradation, DNA repair, and inflammation. PR-619 has been used in several studies to investigate the role of this compound in cancer, neurodegenerative diseases, and viral infections. It has also been used as a tool to study the ubiquitin-proteasome system and to identify potential targets for drug development.
作用機序
PR-619 inhibits DUB activity by binding covalently to the active site cysteine residue of the enzyme. This results in the inhibition of deubiquitination and the accumulation of ubiquitinated proteins, leading to proteotoxic stress and cell death. PR-619 has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and physiological effects:
PR-619 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. PR-619 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further drug development.
実験室実験の利点と制限
PR-619 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against several 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, making it a useful tool for studying the ubiquitin-proteasome system. However, PR-619 has some limitations. It is a covalent inhibitor that irreversibly binds to the active site cysteine residue of this compound, making it difficult to study the kinetics of enzyme inhibition. It also has off-target effects on other cysteine proteases, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of PR-619. One potential application is in the development of cancer therapeutics. PR-619 has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Further studies are needed to investigate the potential of PR-619 as a cancer therapeutic. Another potential application is in the treatment of inflammatory diseases. PR-619 has been shown to reduce inflammation in animal models of inflammatory diseases, and further studies are needed to investigate its potential as an anti-inflammatory drug. Additionally, PR-619 could be used as a tool to identify new targets for drug development and to study the role of 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in various cellular processes.
合成法
The synthesis of PR-619 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with morpholine followed by the addition of propargyl alcohol. The resulting product is then treated with potassium carbonate and 4-hydroxybenzyl alcohol to obtain PR-619. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h1,3-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWHTZNCFQAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5328650.png)

![3-benzyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328661.png)
![N-cyclopropyl-5-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5328674.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5328690.png)
![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![2-(2-fluoro-5-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5328715.png)

![3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5328733.png)
![3-[2-(3,3-diethylpyrrolidin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5328740.png)